molecular formula C10H9NO3S B2785245 ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate CAS No. 400081-13-2

ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B2785245
CAS No.: 400081-13-2
M. Wt: 223.25
InChI Key: XWNAZWCHBHOWJO-CLFYSBASSA-N
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Description

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of thiophene derivatives like this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate: Similar structure but contains a furan ring instead of a thiophene ring.

    Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can engage in unique interactions, making this compound particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNAZWCHBHOWJO-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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